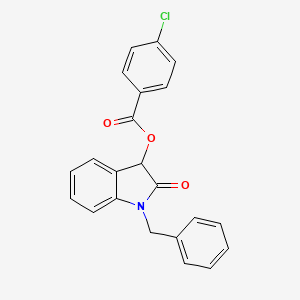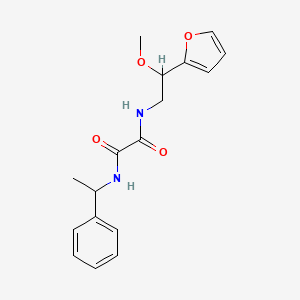![molecular formula C11H13N5O2S2 B2964978 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448130-12-8](/img/structure/B2964978.png)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a complex organic compound that contains several heterocyclic moieties, including a thiadiazole, a pyrazole, and an oxazine . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The compound contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These rings often have interesting chemical properties and can interact in various ways with biological targets .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Heterocyclic compounds like this one often have interesting properties, such as the ability to form hydrogen bonds, which can affect their solubility, stability, and reactivity .
Applications De Recherche Scientifique
Chemical Synthesis and Mechanisms
- The synthesis of novel heterocyclic compounds incorporating thiadiazole moieties has been explored, showcasing the potential for developing diverse chemical structures with specific properties. One study described the synthesis of various heterocycles such as pyrroles, pyridines, and aminopyrazoles, starting from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, which shares structural similarities with the query compound. These heterocycles were evaluated for their insecticidal activity, highlighting the versatility of thiadiazole derivatives in chemical synthesis (Fadda et al., 2017).
Biological Activities and Applications
Research on compounds structurally related to the query has shown promising biological activities. For example, derivatives incorporating the thiadiazole moiety have been evaluated for their antimicrobial properties, indicating their potential use in developing new antimicrobial agents. These compounds have been tested against various strains of bacteria and fungi, revealing some excellent biocidal properties (Youssef et al., 2011).
Another study focused on the design and synthesis of pyrazole derivatives as potential inhibitors of photosynthetic electron transport. The evaluation of these compounds revealed that a few exhibited excellent inhibitory properties in the micromolar range, comparable to commercial herbicides. This suggests the potential application of such compounds in agricultural settings as new herbicidal agents (Vicentini et al., 2005).
Antiviral and Antitumor Potential
Some derivatives of the query compound have been synthesized and tested for their anti-influenza A virus (subtype H5N1) activity. The study identified several compounds with significant antiviral activities against bird flu influenza (H5N1), demonstrating the potential of these compounds in antiviral research (Hebishy et al., 2020).
The antitumor potential of pyrazole derivatives has also been explored, with some compounds showing significant effects in mouse tumor model cancer cell lines, as well as human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7). These findings suggest a promising direction for the development of new antitumor agents (Nassar et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S2/c1-2-19-11-14-13-10(20-11)12-9(17)7-6-8-16(15-7)4-3-5-18-8/h6H,2-5H2,1H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKGOERBVIIQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN3CCCOC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-methyl 2-(6-acetamido-2-((4-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964900.png)
![N-(4-isopropylphenyl)-2-((2-thiomorpholinothiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964904.png)


![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2964908.png)
![2-Chloro-6-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2964909.png)



![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964914.png)

